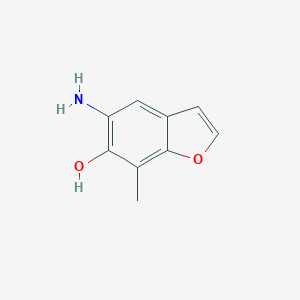

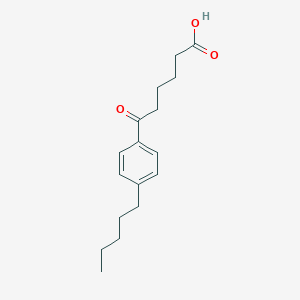

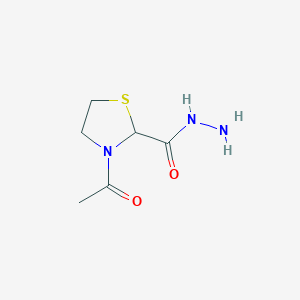

![molecular formula C14H10Cl2O2 B065934 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 175203-16-4](/img/structure/B65934.png)

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, commonly known as 2,6-DCB, is an organic compound belonging to the family of arylaldehydes. It is a colorless solid with a melting point of 75°C and a boiling point of 186°C. It is an important intermediate in the synthesis of various pharmaceuticals and is used in the manufacture of dyes, fragrances, and other products. 2,6-DCB is also used as a reagent in the synthesis of other compounds such as 2-chlorobenzyl alcohol, 2-chlorobenzyl bromide, and 2-chlorobenzaldehyde.

Scientific Research Applications

Synthetic Applications and Chemical Properties

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, while not directly mentioned, shares structural similarities with compounds involved in complex chemical synthesis and transformations. A review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes outlines the vast potential for creating compounds with unique properties, including magnetic, biological, and electrochemical activities. These insights suggest avenues for exploiting structural analogs like this compound in synthesizing new materials with tailored properties (Boča, Jameson, & Linert, 2011).

Environmental Applications

The research on redox mediators in the degradation of organic pollutants highlights the role of specific chemical structures in enhancing the efficiency of enzymatic degradation processes. Though this compound is not explicitly mentioned, the underlying chemistry suggests potential for its use in environmental remediation, especially in the enzymatic breakdown of recalcitrant compounds in wastewater (Husain & Husain, 2007).

Photocatalysis and Energy Conversion

Photocatalytic materials for water splitting represent a crucial area of research in sustainable energy. The review by Kudo and Miseki (2009) on heterogeneous photocatalyst materials suggests that compounds with specific electronic structures, akin to those in this compound, could be explored for their potential in solar hydrogen production, leveraging their ability to mediate electron transfer processes (Kudo & Miseki, 2009).

Antioxidant and Biological Activities

The study of antioxidants and their activity, as reviewed by Munteanu and Apetrei (2021), presents an opportunity for compounds like this compound to be evaluated for their antioxidant capacity. The diverse methods used to determine antioxidant activity could be applied to assess the potential health benefits of this compound, especially in the context of food science and nutraceuticals (Munteanu & Apetrei, 2021).

Safety and Hazards

properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJBZYNJIQASTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394990 |

Source

|

| Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175203-16-4 |

Source

|

| Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

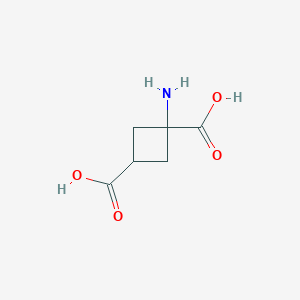

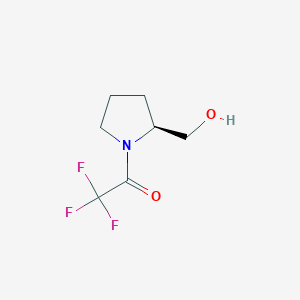

![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)

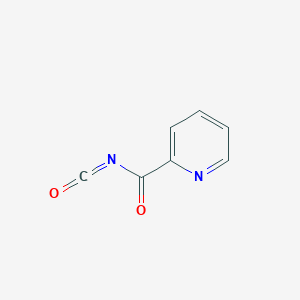

![methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate](/img/structure/B65863.png)